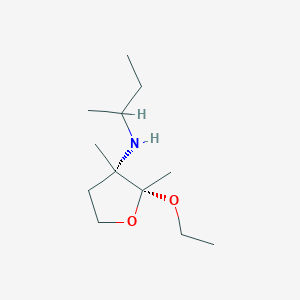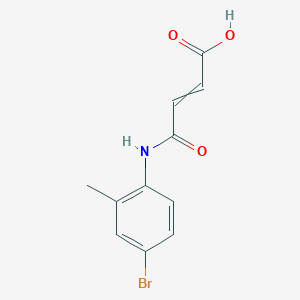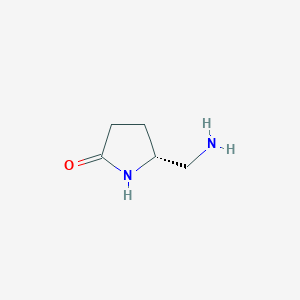
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine, also known as S-15535, is a chemical compound that belongs to the class of oxalyl aminoalkyl derivatives. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive processes, including learning and memory. In recent years, S-15535 has attracted considerable attention from the scientific community due to its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine exerts its pharmacological effects by selectively blocking the serotonin 5-HT6 receptor, which is mainly expressed in the central nervous system. This receptor is involved in the regulation of cognitive processes, including learning, memory, and attention. By blocking the 5-HT6 receptor, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine enhances the release of acetylcholine and other neurotransmitters, which are critical for cognitive function.
Biochemical and physiological effects:
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, it has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has also been found to increase the release of dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its high selectivity and potency for the serotonin 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in cognitive processes and for developing new therapeutic agents for cognitive disorders. However, one limitation of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its poor solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the research on (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine. One direction is to further investigate its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in cognitive function. Moreover, the development of more potent and selective 5-HT6 receptor antagonists may provide new insights into the role of this receptor in cognitive processes and may lead to the discovery of more effective therapeutic agents for cognitive disorders.
Méthodes De Synthèse
The synthesis of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine involves the reaction of ethyl 2-bromo-2-methylpropionate with N,N-diisopropylethylamine to yield the corresponding enolate, which is then treated with (2R,3S)-2-ethoxy-3-methyl-4-pentenal to obtain the key intermediate. The latter is then subjected to a reductive amination reaction with butan-2-amine to afford (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine in high yield and purity.
Applications De Recherche Scientifique
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. In preclinical studies, it has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
192324-23-5 |
|---|---|
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-6-10(3)13-11(4)8-9-15-12(11,5)14-7-2/h10,13H,6-9H2,1-5H3/t10?,11-,12+/m0/s1 |
Clé InChI |
WMELUMUERYLCLM-GLXQMMQGSA-N |
SMILES isomérique |
CCC(C)N[C@]1(CCO[C@@]1(C)OCC)C |
SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
SMILES canonique |
CCC(C)NC1(CCOC1(C)OCC)C |
Synonymes |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylpropyl)-,(2alpha,3alpha)-[partial]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)



![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

